Cholesterol Isobutyl Carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

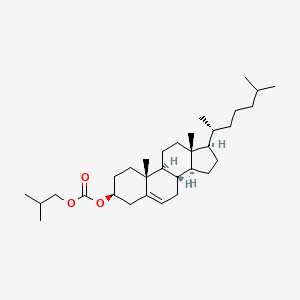

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O3/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-19-25(35-30(33)34-20-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAUAMDEFOJPCS-PTHRTHQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624505 |

Source

|

| Record name | (3beta)-Cholest-5-en-3-yl 2-methylpropyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77546-35-1 |

Source

|

| Record name | (3beta)-Cholest-5-en-3-yl 2-methylpropyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Cholesterol Isobutyl Carbonate: Properties, Synthesis, and Applications in Advanced Formulations

Abstract

Cholesterol Isobutyl Carbonate is a derivative of cholesterol, a ubiquitous and essential structural component of animal cell membranes. By chemically modifying the hydroxyl group of the cholesterol backbone with an isobutyl carbonate moiety, a new molecule with distinct physicochemical properties is created, opening avenues for its application in materials science and pharmacology. This technical guide provides a comprehensive overview of this compound, detailing its core molecular attributes, a robust methodology for its synthesis and characterization, and an exploration of its current and potential applications, particularly in the realm of advanced drug delivery systems. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this cholesterol ester.

Core Physicochemical Properties

This compound is structurally characterized by the rigid, hydrophobic cyclopentanophenanthrene ring system of cholesterol, linked to a more flexible isobutyl carbonate group at the C-3 position. This structure imparts an overall lipophilic character, making it a valuable component in non-aqueous and lipid-based formulations.

Key identifiers and properties of the molecule are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₄O₃ | [1] |

| Molecular Weight | 486.77 g/mol | Calculated |

| CAS Number | 77546-35-1 | [1][2] |

| Synonym | Isobutyl Carbonic Acid Cholesterol Ester | [2] |

| Physical Description | High melting organic solvent | [2] |

| Recommended Storage | 2-8°C | [1] |

| SMILES | CC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCOC(=O)OCC(C)C)C)C | [2] |

| InChI Key | MNAUAMDEFOJPCS-MTIZRNOUSA-N | [1] |

Synthesis and Characterization

The synthesis of this compound is achieved through a standard esterification-type reaction. The causality for selecting this pathway lies in its efficiency and high yield. The nucleophilic 3-hydroxyl group of cholesterol readily reacts with an activated carbonyl species, such as isobutyl chloroformate, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the laboratory-scale synthesis of this compound. It is designed as a self-validating system, incorporating purification and analytical confirmation steps.

Materials:

-

Cholesterol (≥95% purity)

-

Isobutyl chloroformate

-

Anhydrous Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography mobile phase)

Procedure:

-

Reactant Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve cholesterol (1 equivalent) in anhydrous DCM.

-

Base Addition: Add anhydrous pyridine (1.5 equivalents) to the solution and cool the flask to 0°C in an ice bath. The base acts as a catalyst and an acid scavenger.

-

Reagent Addition: Slowly add isobutyl chloroformate (1.2 equivalents) dropwise to the stirred solution. Maintaining a low temperature is crucial to control the reaction's exothermicity.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the cholesterol starting material is consumed.

-

Workup & Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and finally, brine.

-

Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue via silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). Store the final white solid product at 2-8°C.[1]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from the foundational role of cholesterol in biological systems and material science. Cholesterol and its derivatives are widely used as carriers for a variety of therapeutic agents, including anticancer, antimalarial, and antiviral drugs.[3] Their biocompatibility, biodegradability, and ability to enhance the stability of formulations like liposomes are key advantages.[3]

Microencapsulation and Coating Agent

This compound has been identified as a high-melting organic solvent suitable for preparing microcapsules and as a coating material for inorganic particles.[2]

-

Causality: The molecule's inherent lipophilicity and tendency to form stable solid or semi-solid phases at physiological temperatures make it an excellent candidate for creating protective barriers. When used as a coating, it can shield a drug core from premature degradation or control its release profile. In microencapsulation, it can form the matrix in which an active pharmaceutical ingredient (API) is dispersed.

Component in Liquid Crystal Formulations

Many cholesterol esters are known to exhibit liquid crystalline properties, forming thermochromic phases that change color with temperature.[4][5][6][7] While specific data for the isobutyl carbonate derivative is not prevalent, its structural similarity to other cholesteryl carbonates, such as cholesteryl oleyl carbonate, suggests a strong potential for similar applications.

-

Expert Insight: The interplay between the rigid steroid nucleus and the flexible side chain is the basis for forming cholesteric liquid crystal phases. These phases can be engineered into "smart" drug delivery systems. For instance, a formulation could be designed to be stable at storage temperature but undergo a phase transition at body temperature (37°C), triggering the release of a drug.[8] This mechanism has been explored for thermo-sensitive drug delivery, where permeability increases significantly above the phase transition temperature.[8]

Excipient in Lipid-Based Drug Delivery Systems

Cholesterol itself is a critical component in liposomes and lipid nanoparticles (LNPs), where it modulates membrane fluidity and stability.[3] this compound can be used as a functional substitute or additive in these systems.

-

Mechanism of Action: Incorporating this derivative into a lipid bilayer can influence the packing of phospholipids. The bulky isobutyl carbonate group can create controlled disruptions in the membrane structure, potentially increasing drug loading capacity for lipophilic drugs or altering the release kinetics. Its role as a cell-penetrating agent that can stiffen and embed into membranes may also lead to higher cellular uptake of the drug carrier, a known attribute of cholesterol moieties in polymeric drug delivery systems.[9]

Safety and Handling

As a laboratory chemical, this compound should be handled in accordance with good industrial hygiene and safety practices.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes.[10] Minimize dust generation and ensure adequate ventilation during handling to avoid inhalation.[11] Wash hands thoroughly after use.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances.[11] The recommended storage temperature is 2-8°C.[1]

-

Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a specialized cholesterol derivative with significant potential as a functional excipient and material. Its well-defined molecular structure, characterized by the formula C₃₂H₅₄O₃, provides a unique combination of rigidity and lipophilicity. While its primary documented uses are in microencapsulation and as a coating agent, its structural analogy to other liquid crystal-forming cholesterol esters points toward promising applications in stimuli-responsive drug delivery systems. For researchers and developers in the pharmaceutical industry, this compound represents a versatile tool for creating advanced, stable, and targeted therapeutic formulations.

References

-

Grokipedia. (n.d.). Cholesteryl oleyl carbonate. Retrieved from [Link]

-

Chemsrc. (n.d.). Cholesteryl oleyl carbonate | CAS#:17110-51-9. Retrieved from [Link]

-

Wikipedia. (n.d.). Cholesteryl oleyl carbonate. Retrieved from [Link]

- Small, D. M. (1984). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. In The Physical Chemistry of Lipids (pp. 135-165). Springer, Boston, MA.

-

Adisa, A., Al-Kassas, R., & Al-Hassani, S. (2020). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. PMC - PubMed Central. Retrieved from [Link]

-

Jelonek, K., Kaczmarczyk-Sedlak, I., & Kasperczyk, J. (2021). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. MDPI. Retrieved from [Link]

-

University of Wisconsin MRSEC. (2012, August 9). Preparation of Cholesteryl Ester Liquid Crystals. YouTube. Retrieved from [Link]

-

Al-kassas, R., Wen, J., & Cheng, A. (2012). Novel application of Eudragit RL and cholesteryl oleyl carbonate to thermo-sensitive drug delivery system. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cholesteryl carbonate. PubChem Compound Database. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Cholesteryl Oleyl Carbonate, 99+%(TLC). Retrieved from [Link]

-

The Chymist. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cholesterol. Retrieved from [Link]

-

Liu, Y., et al. (2023). Application of Calcium Carbonate as a Controlled Release Carrier for Therapeutic Drugs. MDPI. Retrieved from [Link]

-

MRSEC Education Group. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from [Link]

-

Volodkin, D., et al. (2024). Biodegradable calcium carbonate carriers for the topical delivery of clobetasol propionate. Journal of Materials Chemistry B. Retrieved from [Link]

Sources

- 1. Cholesteryl isobutyl carbonate | 77546-35-1 [sigmaaldrich.com]

- 2. biosynth.com [biosynth.com]

- 3. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 8. Novel application of Eudragit RL and cholesteryl oleyl carbonate to thermo-sensitive drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.dk [fishersci.dk]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Characterization of Cholesterol Isobutyl Carbonate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Cholesterol Isobutyl Carbonate, a cholesteryl ester with significant potential in various research and development applications, including drug delivery and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the correlation between molecular structure and spectral features, providing a framework for the identification and characterization of this and similar compounds.

Introduction

This compound belongs to the family of cholesteryl esters, which are crucial molecules in biological systems for the transport and storage of cholesterol.[3] Their unique liquid crystalline properties also make them valuable in the development of advanced materials.[4] A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in various chemical and biological matrices. This guide will delve into the key spectroscopic techniques used to characterize this molecule, providing both theoretical background and practical insights.

Molecular Structure and Spectroscopic Analysis Workflow

The molecular structure of this compound combines the rigid steroid nucleus of cholesterol with a flexible isobutyl carbonate chain attached at the 3β-hydroxyl position. This unique combination of a rigid and a flexible moiety dictates its physicochemical properties and its spectroscopic behavior.

Caption: Molecular structure and analytical workflow for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals, with distinct regions corresponding to the cholesterol backbone and the isobutyl carbonate side chain.

Based on data for the closely related Cholesterol Isopropyl Carbonate, the following assignments can be predicted for this compound in CDCl₃.[5]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | m | 1H | C6-H (vinylic) |

| ~4.6 | m | 1H | C3-H (methine) |

| ~3.9 | d | 2H | -O-CH₂ -CH(CH₃)₂ |

| ~2.0 | m | 1H | -CH₂-CH (CH₃)₂ |

| 0.6 - 2.5 | m | ~30H | Cholesterol steroid backbone protons |

| ~1.0 | d | 6H | -CH(CH₃)₂ |

| ~0.9 | s | 3H | C19-H₃ |

| ~0.85 | d | 6H | C26-H₃ & C27-H₃ |

| ~0.65 | s | 3H | C18-H₃ |

Expert Insights: The downfield shift of the C3 proton to ~4.6 ppm is a key indicator of the esterification at this position. The vinylic proton at C6 appears around 5.4 ppm. The signals for the isobutyl group are expected to be a doublet for the methylene protons adjacent to the oxygen, a multiplet for the methine proton, and a doublet for the two terminal methyl groups. The numerous overlapping signals between 0.6 and 2.5 ppm are characteristic of the complex steroid ring system.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, making it a valuable tool for confirming the number of carbon atoms and identifying functional groups. The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below, based on data for Cholesterol Isopropyl Carbonate.[5]

| Chemical Shift (ppm) | Assignment |

| ~154 | Carbonyl carbon (O-C =O) |

| ~139 | C5 (vinylic) |

| ~122 | C6 (vinylic) |

| ~77 | C3 (methine) |

| ~74 | -O-CH₂ -CH(CH₃)₂ |

| ~28 | -CH₂-CH (CH₃)₂ |

| ~19 | -CH(CH₃ )₂ |

| 11 - 60 | Cholesterol steroid backbone carbons |

Expert Insights: The presence of the carbonate group is confirmed by the signal around 154 ppm.[6][7] The C3 carbon is shifted downfield to ~77 ppm due to the attachment of the electron-withdrawing carbonate group. The vinylic carbons C5 and C6 are observed at ~139 ppm and ~122 ppm, respectively. The isobutyl group will show characteristic signals for the methylene, methine, and methyl carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carbonate and the hydrocarbon backbone.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (carbonate) |

| ~1260 | Strong | C-O stretching (carbonate) |

| ~1670 | Weak | C=C stretching (alkene) |

Expert Insights: The most prominent feature in the IR spectrum will be the strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the carbonate group. This is a highly characteristic and reliable indicator of this functional group. For comparison, the IR spectrum of cholesteryl methyl carbonate also shows a strong carbonate C=O stretch.[8] The C-H stretching vibrations of the numerous methyl and methylene groups in the cholesterol and isobutyl moieties will appear as a complex set of strong bands in the 2850-2950 cm⁻¹ region.[9][10] A weak band around 1670 cm⁻¹ is expected for the C=C stretching of the double bond in the cholesterol ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For cholesteryl esters, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques.[11][12][13]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular weight of this compound is 486.79 g/mol . The mass spectrum should show a molecular ion peak or a protonated molecule [M+H]⁺ at m/z 487.8.

-

Loss of the Isobutyl Carbonate Group: A significant fragmentation pathway for cholesteryl esters is the loss of the ester group.[12] This would result in a prominent peak at m/z 369.3, corresponding to the cholestadiene cation, a characteristic fragment for cholesterol and its derivatives.[12]

-

Other Fragments: Other fragments corresponding to the loss of the isobutoxy group or further fragmentation of the cholesterol ring may also be observed.

Expert Insights: The analysis of cholesteryl esters by mass spectrometry can be challenging due to their hydrophobicity and poor ionization.[11][14] The use of lithiated adducts can enhance ionization and provide more specific fragmentation patterns.[12] For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique.[15]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent like chloroform and cast a thin film on a salt plate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric and solvent absorptions.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve the sample in a suitable solvent mixture, such as methanol/chloroform, to a concentration of approximately 1 µg/mL.

-

Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an ESI or APCI source.

-

Chromatography: Employ a C18 reverse-phase column with a gradient elution program using solvents like methanol, acetonitrile, and water with additives such as formic acid or ammonium acetate to promote ionization.

-

Mass Spectrometry: Acquire data in full scan mode to identify the molecular ion and in MS/MS mode to obtain fragmentation data.

Conclusion

This technical guide has provided a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. By combining the information from these complementary techniques, researchers can confidently identify and characterize this molecule. The provided protocols and expert insights serve as a valuable resource for scientists working with cholesteryl esters and related compounds in the fields of drug development, materials science, and beyond.

References

-

A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. (2024). bioRxiv. [Link]

-

Crystal structure and microstructure of cholesteryl oleyl carbonate. (2010). Chemistry and Physics of Lipids. [Link]

-

Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. (2018). PMC. [Link]

-

Cholesteryl methyl carbonate. NIST WebBook. [Link]

-

Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. (2013). PMC. [Link]

-

Spectroscopic Studies of Cholesterol: Fourier Transform Infra-Red and Vibrational Frequency Analysis. (2014). ResearchGate. [Link]

-

Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment. (2017). Steroids. [Link]

-

Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors. (2019). Analytical Chemistry. [Link]

-

Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. (2013). ResearchGate. [Link]

-

Cholesterol. PubChem. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Cholesterol. NIST WebBook. [Link]

-

LC-MS based lipidomics to understand cholesterol metabolism in mammals. (2024). YouTube. [Link]

-

Cholesteryl Ester. Lipotype. [Link]

-

Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. (2019). Methods in Molecular Biology. [Link]

-

The NMR Spectrum. AOCS. [Link]

-

FT-IR spectra of: (a) cholesterol, (b) cholesterolic β-lactone[8], (c)... ResearchGate. [Link]

-

A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. (2024). bioRxiv. [Link]

-

Cholesteryl oleyl carbonate. One Chongqing Chemdad Co., Ltd. [Link]

-

Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies. (2014). Physical Chemistry Chemical Physics. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemdad.com [chemdad.com]

- 3. lipotype.com [lipotype.com]

- 4. Cholesteryl oleyl carbonate | 17110-51-9 | Benchchem [benchchem.com]

- 5. CHOLESTEROL ISOPROPYL CARBONATE(78916-25-3) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cholesteryl methyl carbonate [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues | bioRxiv [biorxiv.org]

- 15. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical State and Appearance of Cholesteryl Isobutyl Carbonate Powder

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physical state and appearance of Cholesteryl Isobutyl Carbonate powder. As a crucial derivative of cholesterol, understanding its physical properties is paramount for its application in advanced drug delivery systems, liquid crystal technologies, and other specialized fields. This document moves beyond a simple data sheet, offering insights into the causality behind its characteristics and providing actionable protocols for its analysis.

Introduction to Cholesteryl Isobutyl Carbonate

Cholesteryl isobutyl carbonate, also known by its synonym isobutyl carbonic acid cholesterol ester and identified by the CAS number 77546-35-1, is a sterol lipid. Its molecular structure is characterized by the rigid, planar steroid nucleus of cholesterol linked to an isobutyl carbonate group. This modification of cholesterol's hydroxyl group significantly influences its physicochemical properties, including its physical state, solubility, and potential to form liquid crystalline phases.[1] While specific experimental data for this particular derivative is not extensively documented in public literature, its properties can be reliably inferred from the well-established characteristics of the broader class of cholesteryl esters and carbonates. These compounds are of significant interest due to their biocompatibility and unique phase behavior, making them valuable components in various biomedical and material science applications.[2][3]

Predicted Physical State and Appearance

Based on the known properties of cholesterol and its various esters and carbonates, Cholesteryl Isobutyl Carbonate is predicted to be a white to off-white crystalline or soft crystalline powder at standard temperature and pressure. The description of it being a "high melting organic solvent" by chemical suppliers further supports its solid state at room temperature.[1]

The appearance of the powder is largely dictated by the crystallization process during its synthesis and purification. It can range from a fine, free-flowing powder to a more granular or waxy solid. The crystalline nature arises from the ordered packing of the rigid cholesterol backbone, a common feature among sterol lipids.[4]

Table 1: Predicted Physicochemical Properties of Cholesteryl Isobutyl Carbonate

| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |

| CAS Number | 77546-35-1 | Confirmed from chemical supplier databases. |

| Synonym | Isobutyl Carbonic Acid Cholesterol Ester | Confirmed from chemical supplier databases. |

| Physical State | Solid (Crystalline or soft crystalline powder) | Described as a "high melting organic solvent."[1] Cholesterol and its derivatives are typically white crystalline powders. |

| Appearance | White to off-white powder | Consistent with the appearance of cholesterol and related compounds. |

| Melting Point | High (Specific value not publicly available) | The term "high melting" suggests a melting point significantly above room temperature. For comparison, cholesterol melts at 148.5 °C.[5] The length and branching of the ester/carbonate chain influence the melting point of cholesteryl derivatives. |

| Solubility | Soluble in nonpolar organic solvents (e.g., chloroform, diethyl ether, acetone). Insoluble in water. | Cholesterol and its esters are known to be soluble in organic solvents and practically insoluble in aqueous solutions.[6][7][8] |

| Liquid Crystalline Potential | Likely to exhibit cholesteric liquid crystal phases upon heating. | Many cholesteryl esters and carbonates are known to form liquid crystals.[2][3][9][10] |

The Science Behind the Physical State: Molecular Structure and Intermolecular Forces

The solid, crystalline nature of Cholesteryl Isobutyl Carbonate is a direct consequence of its molecular structure and the resulting intermolecular forces. The cholesterol moiety provides a large, rigid, and relatively flat steroid nucleus.[4] This planarity facilitates efficient packing of the molecules into a crystal lattice, stabilized by van der Waals forces.

The isobutyl carbonate group, while adding some flexibility, is not large or disruptive enough to prevent crystallization. However, the size and shape of this group will influence the specific crystal packing and, consequently, the melting point. Generally, longer and more linear alkyl chains in cholesteryl esters tend to have a more ordered packing and higher melting points, though this is not a universal rule.

Upon heating, the kinetic energy of the molecules increases, eventually overcoming the forces holding the crystal lattice together. For many cholesteryl derivatives, this does not lead directly to an isotropic liquid state but rather to one or more intermediate mesophases , or liquid crystalline states.[4] In a cholesteric liquid crystal phase, the molecules have long-range orientational order but lack positional order, allowing them to flow like a liquid while maintaining some crystal-like optical properties.

Experimental Protocols for Characterization

To empirically determine the physical state and appearance of a sample of Cholesteryl Isobutyl Carbonate powder, the following experimental protocols are recommended.

Visual and Microscopic Examination

This initial and fundamental step provides qualitative information about the powder's color, homogeneity, and basic morphology.

Objective: To visually inspect the bulk powder and observe the morphology of individual particles under a microscope.

Materials:

-

Cholesteryl Isobutyl Carbonate powder sample

-

Spatula

-

Microscope slides and cover slips

-

Light microscope with polarizing filters (optional but recommended)

-

Suitable non-solvent for dispersion (e.g., a low-volatility perfluorinated hydrocarbon) or a solvent in which the compound is sparingly soluble.

Procedure:

-

Macroscopic Visual Inspection: Place a small amount of the powder on a clean, white surface. Observe the color, noting any discoloration or heterogeneity. Assess the texture (e.g., fine, granular, clumpy).

-

Sample Preparation for Microscopy: Place a small amount of the powder onto a clean microscope slide.[11] If the powder is prone to aggregation, add a single drop of a suitable dispersion liquid and gently mix with the tip of a clean spatula to ensure a uniform, thin layer of particles.[12] Place a cover slip over the dispersion.

-

Microscopic Observation:

-

Begin with a low magnification to observe the overall particle size distribution and shape.

-

Increase the magnification to examine individual particles. Note the particle shape (e.g., needle-like, plate-like, irregular).

-

If using a polarizing microscope, observe the sample between crossed polarizers. Crystalline materials will be birefringent and appear bright against a dark background. This confirms the crystalline nature of the powder.

-

Expected Results: A fine, white to off-white powder that appears as birefringent particles of a specific crystal habit (e.g., needles, plates) under a polarizing microscope.

Caption: Workflow for Visual and Microscopic Examination.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique to determine the melting point and identify any phase transitions, such as those into a liquid crystalline state.

Objective: To quantitatively measure the melting point and enthalpy of fusion of Cholesteryl Isobutyl Carbonate and to detect any mesophase transitions.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Microbalance

-

Cholesteryl Isobutyl Carbonate powder sample

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the powder into a hermetic aluminum pan. Seal the pan with a lid. Prepare an empty sealed pan to be used as a reference.

-

DSC Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with an inert gas at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 200-250 °C).

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is often performed to observe the behavior of the melt-cooled sample, which can provide insights into polymorphic forms or liquid crystal phases that form upon cooling.

-

-

Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. An endothermic peak represents melting. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion. Smaller, broader peaks may indicate transitions into liquid crystalline phases.

Expected Results: A sharp endothermic peak on the DSC thermogram, with an onset temperature representing the melting point. Additional, smaller endothermic peaks at lower temperatures could indicate solid-solid or solid-liquid crystal phase transitions.

Caption: Workflow for Melting Point Determination by DSC.

Conclusion

Cholesteryl Isobutyl Carbonate is predicted to be a white to off-white, high-melting crystalline powder. This physical state is a direct result of its molecular structure, which combines the rigid steroid nucleus of cholesterol with an isobutyl carbonate moiety. While specific quantitative data for this compound are not widely available, its properties can be reliably inferred from the broader class of cholesteryl derivatives. The experimental protocols outlined in this guide for visual/microscopic examination and differential scanning calorimetry provide a robust framework for the empirical characterization of its physical state and appearance. A thorough understanding of these properties is a critical first step for any researcher or developer intending to utilize Cholesteryl Isobutyl Carbonate in their work.

References

-

Small, D. M. (1984). Physical properties of cholesteryl esters. In MRI Questions. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Cholesteryl oleyl carbonate. In Wikipedia. Retrieved from [Link]

-

Tholen, S., & Armstrong, M. J. (2018). Cholesterol solubility in organic solvents. PubMed. Retrieved from [Link]

-

Baluja, S., et al. (2010). Solubility of cholesterol in some alcohols from 293.15 to 318.15 K. Scholars Research Library. Retrieved from [Link]

-

World Scientific. (2009). LIQUID CRYSTALS AND APPLICATIONS OF CHLOSTERIC LIQUID CRYSTAL IN LASER. Retrieved from [Link]

-

Chymist.com. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. Retrieved from [Link]

-

Melniciuc Puică, N., et al. (n.d.). CHOLESTERIC LIQUID CRYSTALS AND THEIR APPLICATIONS IN TEMPERATURE MEASUREMENTS AND IN CONTAMINATION DETECTION. Retrieved from [Link]

-

Chinese Medicine Regulatory Office Department of Health. (n.d.). Instruction of Simplified Powder Microscopic Identification. Retrieved from [Link]

-

Pharmd Guru. (n.d.). 6. MICROSCOPICAL AND POWDER MICROSCOPICAL STUDY OF CRUDE DRUGS. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. worldscientific.com [worldscientific.com]

- 3. cmmi.tuiasi.ro [cmmi.tuiasi.ro]

- 4. mriquestions.com [mriquestions.com]

- 5. echemi.com [echemi.com]

- 6. usbio.net [usbio.net]

- 7. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]

- 10. chymist.com [chymist.com]

- 11. pharmdguru.com [pharmdguru.com]

- 12. cmro.gov.hk [cmro.gov.hk]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Novel Cholesterol Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Cholesterol Esters in Cellular Fate

Cholesterol, an indispensable component of mammalian cell membranes, plays a pivotal role in maintaining structural integrity and modulating membrane fluidity. Its esterified form, cholesterol esters (CEs), are typically considered inert storage molecules, sequestered within lipid droplets.[1] However, emerging research has unveiled a more complex and active role for CEs and their metabolic pathways in cellular signaling, particularly in the context of pathology and pharmacology.[2] Novel synthetic cholesterol esters are now at the forefront of drug delivery systems, designed to enhance the therapeutic index of various compounds by improving solubility, cellular uptake, and targeted delivery.[3][4]

These engineered molecules, however, can also exert intrinsic biological effects, including cytotoxicity. Understanding the mechanisms by which novel cholesterol esters induce cell death is paramount for their safe and effective development as therapeutic agents. An imbalance in cholesterol ester metabolism has been implicated in various diseases, including cancer and atherosclerosis.[2][5][6] For instance, the accumulation of free cholesterol resulting from the hydrolysis of cytoplasmic cholesteryl esters can trigger apoptosis and necrosis.[7] Conversely, in some cancer cells, an increase in cholesterol esterification can protect against cell death, highlighting the context-dependent role of CE metabolism.[6][8]

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of novel cholesterol esters. We will delve into the core mechanisms of CE-induced cell death, provide detailed, field-proven protocols for key cytotoxicity assays, and explain the causality behind experimental design, ensuring a robust and self-validating approach to your research.

Part 1: Unraveling the Mechanisms of Cholesterol Ester-Induced Cytotoxicity

The cytotoxic potential of novel cholesterol esters can be multifaceted, stemming from their physical interaction with cellular membranes to their influence on intricate signaling pathways. A thorough understanding of these mechanisms is crucial for interpreting cytotoxicity data and designing safer, more effective therapeutic agents.

Membrane Perturbation and Disintegration

One of the primary mechanisms by which exogenous cholesterol esters can induce cytotoxicity is through direct interaction with the plasma membrane. The cholesteryl moiety can intercalate into the lipid bilayer, leading to alterations in membrane fluidity and integrity.[9] This can disrupt the function of membrane-bound proteins, ion channels, and receptors, ultimately leading to a loss of cellular homeostasis. At high concentrations, this can cause membrane stiffening and disintegration, resulting in necrotic cell death.[9]

Induction of Apoptosis: The Programmed Demise

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis.[10] Many cytotoxic agents, including certain cholesterol esters, can trigger this intrinsic cell suicide program. The accumulation of free cholesterol, potentially arising from the intracellular hydrolysis of novel cholesterol esters, can serve as a potent apoptotic trigger.[7] This process often involves the mitochondrial (intrinsic) pathway, characterized by the release of cytochrome c and the activation of a cascade of enzymes called caspases.

Key Signaling Pathways in CE-Induced Apoptosis

The intricate signaling network governing apoptosis can be influenced by cholesterol esters at multiple points. Dysregulation of cholesterol ester metabolism can impact signaling pathways involved in cell proliferation, differentiation, and apoptosis.[2] For instance, alterations in cholesterol ester levels within membrane microdomains, or lipid rafts, can affect the activity of receptor kinases and G proteins, thereby modulating downstream signaling cascades that control cell fate.[2]

Caption: Mechanisms of Novel Cholesterol Ester (CE) Cytotoxicity.

Part 2: A Validated Toolkit for Assessing In Vitro Cytotoxicity

A multi-parametric approach is essential for a comprehensive and reliable assessment of cytotoxicity. Here, we present a suite of validated assays, each interrogating a different aspect of cellular health and death.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.[11]

Step-by-Step MTT Assay Protocol

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the novel cholesterol ester for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Caption: MTT Assay Workflow.

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture medium upon plasma membrane damage, a hallmark of necrosis.[15]

Step-by-Step LDH Assay Protocol

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.[16]

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[15][16] During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.[16] The NADH then reduces the tetrazolium salt to a colored formazan product.[16]

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[16]

-

Data Analysis: Cytotoxicity is calculated based on the LDH activity in the treated samples relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Apoptosis Detection: A Multi-Parametric Approach

Since apoptosis is a complex process, relying on a single marker is often insufficient.[10] A combination of assays provides a more robust and definitive assessment.

2.3.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[17] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[17][18] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18][19]

Interpreting the Results:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Step-by-Step Annexin V/PI Staining Protocol

-

Cell Preparation: After treatment, harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.[20]

-

Resuspension: Resuspend the cells in 1X Binding Buffer.[20]

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[20]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[20]

2.3.2. Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[21] Their activation is a hallmark of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspases-3 and -7.[22] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.[22]

Step-by-Step Caspase-Glo® 3/7 Assay Protocol

-

Cell Seeding and Treatment: Prepare a 96-well plate with cells and treat as previously described.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[23][24]

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing cells.[24]

-

Incubation: Mix gently on a plate shaker and incubate at room temperature for 30 minutes to 3 hours.[24]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[24]

Part 3: Data Presentation and Interpretation

Quantitative data from cytotoxicity assays should be presented clearly to facilitate comparison and interpretation.

Table 1: Example Cytotoxicity Data for a Novel Cholesterol Ester (NCE-1)

| Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (RLU) |

| 0 (Control) | 100 ± 4.5 | 5.2 ± 1.1 | 3.1 ± 0.8 | 15,234 ± 1,289 |

| 1 | 95.3 ± 5.1 | 7.8 ± 1.5 | 5.6 ± 1.2 | 25,876 ± 2,145 |

| 10 | 68.7 ± 6.2 | 25.4 ± 3.8 | 35.2 ± 4.1 | 156,987 ± 12,543 |

| 50 | 35.1 ± 4.8 | 62.1 ± 5.5 | 58.9 ± 6.3 | 453,210 ± 35,678 |

| 100 | 12.4 ± 2.9 | 85.7 ± 6.9 | 25.3 ± 3.9 (Late Apoptosis/Necrosis) | 210,456 ± 18,976 |

Data are presented as mean ± standard deviation (n=3).

Interpretation of Example Data: The data suggests that NCE-1 induces cytotoxicity in a dose-dependent manner. The decrease in cell viability (MTT) correlates with an increase in membrane permeability (LDH) and apoptosis (Annexin V and Caspase-3/7 activity). At the highest concentration, the decrease in early apoptotic cells and the significant increase in LDH release suggest a shift towards late apoptosis and secondary necrosis.

Conclusion: A Pathway to Informed Drug Development

The in vitro cytotoxicity assessment of novel cholesterol esters is a critical step in the preclinical development of new therapeutics. By employing a multi-parametric approach that combines assays for cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the cytotoxic potential and the underlying mechanisms of their compounds. The detailed protocols and rationale presented in this guide provide a robust framework for generating reliable and reproducible data, ultimately facilitating the development of safer and more effective cholesterol ester-based therapies.

References

-

Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Ferreira, M., et al. (2017). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Molecules, 22(5), 805. [Link]

-

Yao, P. M., & Tabas, I. (1999). Cytotoxic cholesterol is generated by the hydrolysis of cytoplasmic cholesteryl ester and transported to the plasma membrane. Atherosclerosis, 146(2), 309-319. [Link]

-

Vilà, L., et al. (2023). Lipidomics in Melanoma: Insights into Disease Progression and Therapeutical Targets. International Journal of Molecular Sciences, 24(18), 14210. [Link]

-

Guerra, G., et al. (2023). Oxidized cholesteryl ester induces exocytosis of dysfunctional lysosomes in lipidotic macrophages. Traffic, 24(7), 295-310. [Link]

-

Wang, Y., et al. (2023). The role of cholesterol metabolism in tumor therapy, from bench to bed. Frontiers in Oncology, 13, 1147046. [Link]

-

Al-Masum, M., & Phillips, B. (2018). A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. Advances in Chemical Engineering and Science, 8, 191-200. [Link]

-

Semate, G., et al. (2021). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Pharmaceutics, 13(10), 1669. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 26, 2026, from [Link]

-

Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Liu, D., et al. (2022). Cholesterol esterification and p53-mediated tumor suppression. Open Exploration, 1, 1-4. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

Caspase 3/7 Activity. (2025). protocols.io. Retrieved January 26, 2026, from [Link]

-

Al-Dossary, G., et al. (2021). Cholesterol-Based Nanovesicles Enhance the In Vitro Cytotoxicity, Ex Vivo Intestinal Absorption, and In Vivo Bioavailability of Flutamide. Pharmaceutics, 13(10), 1709. [Link]

-

Soenen, S. J., et al. (2011). Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127. Chemical Research in Toxicology, 24(7), 1032-1043. [Link]

-

Wu, H., et al. (2022). Cholesteryl esters in malignancy. Research Square. [Link]

-

Apoptosis – what assay should I use?. (2025). BMG Labtech. Retrieved January 26, 2026, from [Link]

-

Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Toxicology Program. Retrieved January 26, 2026, from [Link]

-

Obayes, H. R., et al. (2022). Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. ResearchGate. [Link]

-

Cholesterol ester – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

-

MTT Assay for Nanoparticle Cytotoxicity Assessment. (2026). Protocol Builder - Medic Tech. Retrieved January 26, 2026, from [Link]

-

Vona, R., et al. (2021). Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy. Frontiers in Oncology, 11, 689998. [Link]

-

Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). Journal of Visualized Experiments, (128), 55887. [Link]

-

Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay. (2023). Oriental Journal of Chemistry, 39(4), 939-946. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]

-

Total Cholesterol and Cholesteryl Ester Fluorometric Assay Kit (E-BC-F032). (n.d.). Elabscience. Retrieved January 26, 2026, from [Link]

Sources

- 1. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides [scirp.org]

- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 3. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The role of cholesterol metabolism in tumor therapy, from bench to bed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic cholesterol is generated by the hydrolysis of cytoplasmic cholesteryl ester and transported to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. orientjchem.org [orientjchem.org]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 23. Caspase 3/7 Activity [protocols.io]

- 24. promega.com [promega.com]

Unlocking the Potential: A Technical Guide to Novel Applications of Cholesterol-Based Liquid Crystals

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the unique properties of cholesterol-based liquid crystals and their burgeoning applications in advanced materials science, drug delivery, and biosensing. By delving into the fundamental principles and providing detailed experimental protocols, we aim to empower innovation and accelerate the discovery of novel applications for this versatile class of materials.

The Allure of Chirality: Understanding Cholesterol-Based Liquid Crystals

Cholesterol, a ubiquitous and non-toxic biomolecule, serves as a powerful mesogenic group, readily forming cholesteric liquid crystalline phases.[1] These phases, also known as chiral nematic liquid crystals, are characterized by a helical superstructure arising from the self-organization of chiral molecules.[1][2] This unique architecture, with its long-range orientational order and lack of positional order, gives rise to a fascinating array of optical and electrical properties.[1]

The defining characteristic of cholesteric liquid crystals is their helical pitch—the distance over which the molecular director completes a 360° rotation. This pitch is highly sensitive to external stimuli such as temperature, mechanical stress, and the presence of chemical analytes, leading to dynamic changes in the material's optical properties.[3][4] This responsiveness is the cornerstone of their utility in a wide range of applications, from smart paints and textiles to advanced sensors.[2]

Cholesterol-based liquid crystals can be broadly categorized as thermotropic, where phase transitions are driven by temperature, or lyotropic, where transitions depend on concentration in a solvent.[2] This versatility in formulation allows for their adaptation to diverse experimental and application requirements.

Caption: Self-assembly of cholesterol molecules into a cholesteric liquid crystal phase.

Revolutionizing Drug Delivery: Smart Carriers for Targeted Therapies

The biocompatibility and unique phase behavior of cholesterol-based liquid crystals make them exceptional candidates for advanced drug delivery systems.[5] Their ability to form stable, nano-sized carriers allows for the encapsulation and targeted release of therapeutic agents.[6]

Thermosensitive Liposomes for Controlled Release

One of the most promising applications is the development of thermosensitive liposomes. By incorporating cholesterol-based polymers into liposomal formulations, drug release can be triggered by localized hyperthermia.[5] These polymers exhibit a cloud point temperature, above which they undergo a conformational change, leading to the disruption of the liposome and the release of the encapsulated drug.[5] This approach offers a significant advantage in cancer therapy, allowing for targeted drug delivery to tumor tissues while minimizing systemic toxicity.[5]

Table 1: Properties of a Thermosensitive Cholesterol-Based Polymer for Doxorubicin (DOX) Delivery

| Property | Value | Reference |

| Polymer Composition | N-(2-hydroxypropyl)methacrylamide mono/dilactate with a cholesterol anchor (Chol-pHPMAlac) | [5] |

| Cloud Point | 19.0 °C | [5] |

| Molecular Weight (Mn) | 10.0 kDa | [5] |

| Drug Loading | Doxorubicin (DOX) | [5] |

| Release Mechanism | Hyperthermia-induced phase transition | [5] |

Experimental Protocol: Formulation of Thermosensitive Liposomes

This protocol describes the formulation of doxorubicin-loaded, thermosensitive liposomes incorporating a cholesterol-based polymer.

Materials:

-

Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol-poly(N-(2-hydroxypropyl)methacrylamide mono/dilactate) (Chol-pHPMAlac)

-

Doxorubicin (DOX)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Lipid Film Hydration:

-

Dissolve DOPE and Chol-pHPMAlac in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film.

-

Hydrate the film with a DOX solution in PBS by gentle rotation.

-

-

Sonication:

-

Sonicate the resulting suspension using a probe sonicator to reduce the vesicle size and create unilamellar liposomes.

-

-

Purification:

-

Remove unencapsulated DOX by size exclusion chromatography.

-

-

Characterization:

-

Determine the particle size and zeta potential using dynamic light scattering.

-

Quantify the drug encapsulation efficiency using UV-Vis spectroscopy.

-

Self-Validation: The success of the formulation can be validated by observing a significant increase in drug release at temperatures above the polymer's cloud point, confirming the thermosensitive nature of the liposomes.

Caption: Workflow for the formulation and temperature-triggered drug release from thermosensitive liposomes.

Next-Generation Biosensors: Visualizing Molecular Interactions

The exquisite sensitivity of the cholesteric liquid crystal pitch to its environment makes it an ideal platform for developing highly sensitive, label-free biosensors.[3][7] The presence of target analytes can disrupt the delicate molecular ordering of the liquid crystal, leading to a visually perceptible change in color.[8]

Volatile Organic Compound (VOC) Detection

Cholesteric liquid crystals can be used to detect volatile organic compounds (VOCs) with high sensitivity.[9] When exposed to VOC vapors, the liquid crystal matrix can swell, altering the helical pitch and thus the reflected color.[8][10] This principle can be harnessed to create simple, cost-effective sensors for environmental monitoring and medical diagnostics.

Table 2: Colorimetric Response of a Cholesteric Liquid Crystal Film to VOCs

| Analyte | Concentration (ppm) | Observed Color Change | Reference |

| Toluene | 100 | Green to Red | [10] |

| Acetone | 200 | Green to Yellow | [10] |

| Ethanol | 500 | No significant change | [10] |

Experimental Protocol: Fabrication of a CLC-Based VOC Sensor

This protocol outlines the fabrication of a cholesteric liquid crystal film for the visual detection of VOCs.

Materials:

-

Reactive mesogen (e.g., RM257)

-

Chiral dopant (e.g., R811)

-

Photoinitiator (e.g., Irgacure 651)

-

Solvent (e.g., toluene)

-

Glass slides with alignment layer (e.g., rubbed polyimide)

Procedure:

-

Mixture Preparation:

-

Dissolve the reactive mesogen, chiral dopant, and photoinitiator in the solvent to form a homogeneous solution. The ratio of the components will determine the initial reflection color.

-

-

Film Casting:

-

Spin-coat the liquid crystal mixture onto a glass slide with an alignment layer.

-

-

Solvent Evaporation:

-

Heat the coated slide to evaporate the solvent, allowing the liquid crystal to self-assemble into the cholesteric phase.

-

-

Photopolymerization:

-

Expose the film to UV light to polymerize the reactive mesogen, fixing the helical structure.

-

-

Sensor Testing:

-

Expose the fabricated sensor to a controlled atmosphere containing the target VOC and observe the color change.

-

Self-Validation: A successful sensor will exhibit a reversible and concentration-dependent color change upon exposure to the target VOC, which can be quantified using a spectrometer.

Caption: Fabrication and sensing mechanism of a cholesteric liquid crystal-based VOC sensor.

Advanced Responsive Materials: From Smart Windows to Soft Robotics

The ability of cholesterol-based liquid crystals to respond to a variety of stimuli has led to their exploration in a new generation of "smart" materials with applications ranging from energy-efficient windows to dynamic soft robotics.[4][11]

Mechanochromic and Thermochromic Elastomers

By incorporating cholesteric liquid crystal moieties into elastomeric networks, materials can be created that change color in response to mechanical strain (mechanochromism) or temperature (thermochromism).[4] These cholesteric liquid crystal elastomers (CLCEs) exhibit remarkable properties, including high mechanical strength and sensitive colorimetric responses across the visible spectrum.[4] Such materials hold promise for applications in stress-sensing coatings, wearable electronics, and camouflage technologies.[11]

Characterization of Responsive Properties

The responsive properties of CLCEs are typically characterized by a combination of mechanical testing and optical spectroscopy.

Table 3: Mechano-Optical Properties of a Cholesteric Liquid Crystal Elastomer

| Strain (%) | Reflected Wavelength (nm) | Observed Color | Reference |

| 0 | 650 | Red | [4] |

| 50 | 550 | Green | [4] |

| 100 | 450 | Blue | [4] |

Experimental Protocol: Characterization of a Mechanochromic CLCE

Materials:

-

Cholesteric liquid crystal elastomer film

-

Tensile testing machine with an integrated spectrometer

Procedure:

-

Sample Preparation:

-

Cut the CLCE film into a standard dog-bone shape for tensile testing.

-

-

Mechanical Testing:

-

Mount the sample in the tensile tester.

-

Apply a controlled strain to the sample at a constant rate.

-

-

Optical Measurement:

-

Simultaneously record the reflection spectrum of the sample at different strain levels using the integrated spectrometer.

-

-

Data Analysis:

-

Plot the change in the peak reflection wavelength as a function of the applied strain to quantify the mechanochromic response.

-

Self-Validation: The data should demonstrate a clear and reproducible correlation between the applied strain and the shift in the reflection wavelength, confirming the mechanochromic behavior of the elastomer.

Future Outlook and Conclusion

The field of cholesterol-based liquid crystals is vibrant with innovation. Ongoing research is focused on the synthesis of novel cholesterol derivatives with enhanced responsiveness and biocompatibility, as well as the development of more sophisticated device architectures.[1][5] The integration of these materials with other advanced technologies, such as microfluidics and nanotechnology, is expected to unlock even more exciting applications in the years to come.[7]

This guide has provided a comprehensive overview of the principles and experimental methodologies for exploring novel applications of cholesterol-based liquid crystals. By understanding the fundamental structure-property relationships and mastering the key experimental techniques, researchers can contribute to the continued advancement of this exciting field.

References

-

Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. MDPI. [Link]

-

Cholesteric liquid crystal. Wikipedia. [Link]

-

Stretchable Cellulosic Cholesteric Liquid Crystal Filaments with Color Response. ACS Applied Polymer Materials. [Link]

-

Cholesteric Liquid Crystals and their Applications in Temperature Measurements and in Contamination Detection. Universitatea "Alexandru Ioan Cuza" din Iași. [Link]

-

Steroid-Based Liquid Crystalline Polymers: Responsive and Biocompatible Materials of the Future. MDPI. [Link]

-

Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery. Journal of Pharmaceutical Investigation. [Link]

-

Lipid-based liquid crystalline films and solutions for the delivery of cargo to cells. Taylor & Francis Online. [Link]

-

Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. ResearchGate. [Link]

-

Preparation of Cholesteryl Ester Liquid Crystals. YouTube. [Link]

-

Preparation of Cholesteryl Ester Liquid Crystals. chymist.com. [Link]

-

High-strength thermochromic and mechanochromic liquid-crystal elastomers with responsive shape memory and dynamic adhesion. Journal of Materials Chemistry A. [Link]

-

Cholesteric Liquid Crystal Based Polymeric Sensors for Detection of Volatile Organic Compounds. OpenMETU. [Link]

-

Chiral-nematic liquid crystals as one dimensional photonic materials in optical sensors. Royal Society of Chemistry. [Link]

-

Cholesteric Liquid Crystal Droplets for Biosensors. ACS Publications. [Link]

-

Development of a Liquid Crystal-based Sensor for the Detection of Volatile Organic Compounds. The University of Liverpool Repository. [Link]

-

Development and applications of cholesteric liquid crystals. Taylor & Francis Online. [Link]

-

Optical fiber sensor based on a cholesteric liquid crystal film for mixed VOC sensing. Optics Express. [Link]

-

Cholesteric nanostructure biosensors on flexible paper fibres for disease detection through label-free techniques and image analysis. Taylor & Francis Online. [Link]

-

Cholesteric liquid crystal biosensor platform with image analysis for rapid detection of COVID-19. ResearchGate. [Link]

-

Cholesteric liquid crystals for detection of organic vapours. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]

- 3. cmmi.tuiasi.ro [cmmi.tuiasi.ro]

- 4. High-strength thermochromic and mechanochromic liquid-crystal elastomers with responsive shape memory and dynamic adhesion - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cecilial.matse.illinois.edu [cecilial.matse.illinois.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral-nematic liquid crystals as one dimensional photonic materials in optical sensors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C4TC00785A [pubs.rsc.org]

- 9. Cholesteric Liquid Crystal Based Polymeric Sensors for Detection of Volatile Organic Compounds [open.metu.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: A Guide to the Formulation of Cholesterol Isobutyl Carbonate Nanoparticles

Introduction: The Significance of Cholesterol Derivatives in Nanomedicine

Cholesterol and its derivatives are fundamental components in the design of advanced drug delivery systems.[1] Their inherent biocompatibility and ability to modulate membrane stability make them attractive building blocks for nanoparticles.[1] Cholesterol Isobutyl Carbonate, a high-melting point ester of cholesterol, offers a unique matrix for the encapsulation of therapeutic agents, potentially leading to the development of stable and effective drug carriers. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound nanoparticles, detailing two robust protocols and the essential characterization techniques to ensure quality and reproducibility.

Underlying Principles: The Self-Assembly of Hydrophobic Molecules

The formation of nanoparticles from hydrophobic molecules like this compound is driven by the principle of self-assembly in an aqueous environment. When a solution of the cholesterol derivative in a water-miscible organic solvent is introduced into an aqueous phase, the rapid change in solvent polarity causes the hydrophobic molecules to precipitate and aggregate, minimizing their exposure to water. The presence of a stabilizing agent, such as a surfactant, is crucial to control the size of the forming nanoparticles and prevent their uncontrolled aggregation and precipitation.

Materials and Equipment

Materials:

-

This compound (High Purity)

-

Acetone (ACS Grade or higher)

-

Ethanol (ACS Grade or higher)

-

Pluronic® F-68 (or other suitable non-ionic surfactant)

-

Poloxamer 188 (for hot homogenization method)

-

Deionized water (18.2 MΩ·cm)

-

Therapeutic agent (for drug loading experiments)

Equipment:

-

Magnetic stirrer with heating plate

-

High-shear homogenizer

-

Probe sonicator

-

Syringe pump

-

Glass vials and beakers

-

Dynamic Light Scattering (DLS) instrument

-

Transmission Electron Microscope (TEM)

-

Bath sonicator

-

Filtration units (e.g., 0.22 µm syringe filters)

-

Lyophilizer (optional, for long-term storage)

Protocol 1: Nanoprecipitation (Solvent Injection) Method

This method is predicated on the rapid desolvation of this compound from an organic solvent upon its injection into an aqueous phase containing a stabilizer.

Step-by-Step Procedure:

-

Preparation of the Organic Phase:

-

Dissolve this compound in acetone at a concentration of 1-5 mg/mL. Gentle warming (up to 45°C) and bath sonication can aid in dissolution.

-

If encapsulating a therapeutic agent, dissolve the hydrophobic drug in this organic phase along with the this compound.

-

-

Preparation of the Aqueous Phase:

-

Nanoparticle Formation:

-

Using a syringe pump for a controlled and reproducible injection rate, inject the organic phase into the stirring aqueous phase. A typical injection rate is 0.5-2 mL/min.

-

The volume ratio of the aqueous phase to the organic phase should be between 5:1 and 10:1.

-

-

Solvent Evaporation and Nanoparticle Recovery:

-

Allow the resulting nanoparticle suspension to stir at room temperature for 2-4 hours to ensure the complete evaporation of the organic solvent.

-

The nanoparticle suspension can be concentrated and purified through centrifugation or tangential flow filtration.

-

-

Storage:

-

Store the nanoparticle suspension at 4°C for short-term use. For long-term storage, lyophilization with a suitable cryoprotectant is recommended.

-

Workflow for Nanoprecipitation

Caption: Nanoprecipitation workflow for nanoparticle synthesis.

Protocol 2: Hot High-Shear Homogenization and Ultrasonication

This technique is particularly suited for formulating solid lipid nanoparticles from materials with high melting points.

Step-by-Step Procedure:

-